molecular formula C15H15N3O3S B2859192 N-(4-methoxybenzyl)-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide CAS No. 443328-98-1

N-(4-methoxybenzyl)-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide

Cat. No. B2859192
M. Wt: 317.36
InChI Key: GEPFOJGQUAGBAE-UHFFFAOYSA-N
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Description

N-(4-methoxybenzyl)-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide, also known as MTDP, is a thiazolopyrimidine derivative that has gained significant attention in the scientific community due to its potential therapeutic applications. The compound has been found to exhibit a wide range of biological activities, including antibacterial, antifungal, and anticancer properties.

Scientific Research Applications

Summary of the Application

The compound has been investigated for its cytotoxic properties against cancer cell lines. Specifically, it has been studied in the context of ruthenium-based complexes, which are known for their potential in cancer therapy. These complexes combine the metal center (ruthenium) with organic ligands, such as the thiosemicarbazone derivatives derived from our compound.

    Synthesis of Thiosemicarbazone Ligands (HL1 and HL2):

    • The thiosemicarbazone ligands (HL1 and HL2) were prepared by the condensation reaction of N-(4-methoxybenzyl) thiosemicarbazide with either 1,4-hydroxy-3-methoxyphenyl)ethan-1-one (HL1) or 2-fluoro-4-hydroxybenzaldehyde (HL2) .

    Formation of Ruthenium Complexes:

    • NMR spectra and X-ray crystallography confirmed the presence of two isomers differing in the configuration of the iminic bond (C2=N3) in the triflate salts .

Summary of Results and Outcomes

The following outcomes were observed:

    Redox Behavior and Cytotoxicity:

    • The ability to inhibit cell growth against NCI-H460, A549, and MDA-MB-231 cancer cell lines was evaluated .

    Comparison to Existing Anticancer Agents:

    • While not more potent, the complexes showed promise as potential alternatives due to their different mechanism of action .

properties

IUPAC Name

N-[(4-methoxyphenyl)methyl]-5-oxo-2,3-dihydro-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3O3S/c1-21-11-4-2-10(3-5-11)8-16-13(19)12-9-17-15-18(14(12)20)6-7-22-15/h2-5,9H,6-8H2,1H3,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEPFOJGQUAGBAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CNC(=O)C2=CN=C3N(C2=O)CCS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-methoxybenzyl)-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide

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